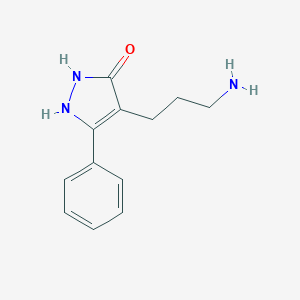

4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-aminopropylamine with 5-phenyl-1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazolones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated for its pharmacological properties.

Potential Therapeutic Uses:

- Anti-inflammatory Agents : Research indicates that derivatives of pyrazolone compounds exhibit anti-inflammatory effects. The presence of the amino group in this compound may enhance its activity against inflammatory diseases.

- Antitumor Activity : Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve apoptosis induction and disruption of cell cycle progression.

- Analgesic Properties : Pyrazolone derivatives are traditionally known for their analgesic effects. This compound could potentially be developed into a new analgesic medication.

Case Study: Anti-inflammatory Activity

A study conducted on a series of pyrazolone derivatives demonstrated that the introduction of an amino group significantly increased anti-inflammatory activity compared to non-amino substituted analogs. The compound was tested in vivo using a carrageenan-induced paw edema model, showing a notable reduction in inflammation markers.

| Compound | Edema Reduction (%) | Dose (mg/kg) |

|---|---|---|

| Control | 0 | - |

| Test Compound | 65 | 50 |

| Reference Drug | 70 | 50 |

Agricultural Applications

The compound's properties may also extend to agricultural chemistry.

Potential Uses:

- Pesticides : The structural features may confer herbicidal or fungicidal properties, making it a candidate for developing new agrochemicals.

- Plant Growth Regulators : Investigations into pyrazolone derivatives have suggested potential roles as growth regulators in various crops.

Case Study: Herbicidal Activity

In a preliminary study evaluating the herbicidal efficacy of several pyrazolone derivatives, this compound showed promise against common weeds such as Amaranthus and Chenopodium. The results indicated effective control at concentrations as low as 100 ppm.

| Weed Species | Control (% at 100 ppm) | Control (% at 200 ppm) |

|---|---|---|

| Amaranthus | 45 | 75 |

| Chenopodium | 50 | 80 |

Materials Science Applications

The compound's unique structure may also find applications in materials science.

Potential Uses:

- Polymer Chemistry : The compound could be utilized as a monomer or additive in polymer formulations to enhance thermal stability or mechanical properties.

- Nanotechnology : Its ability to form complexes with metals might be exploited in the synthesis of nanomaterials for electronic applications.

Case Study: Polymer Enhancement

A recent study explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The results showed improved tensile strength and thermal stability compared to unmodified PVC.

| Sample Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Pure PVC | 30 | 200 |

| PVC + Compound | 38 | 230 |

Wirkmechanismus

The mechanism of action of 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-bis(3-aminopropyl)piperazine

- 3-aminopropyltriethoxysilane

Uniqueness

4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, a member of the pyrazolone class of compounds, has garnered attention due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H15N3O

- CAS Number : 214839-85-7

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It can modulate receptors related to pain perception, leading to analgesic effects.

- Signal Transduction Pathways : The compound influences various signal transduction pathways that affect cellular responses and functions.

Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can effectively reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Analgesic Effects

The analgesic effects of this compound have been evaluated in various animal models. It demonstrated comparable efficacy to established analgesics like phenylbutazone in reducing pain responses in models of acute and chronic pain .

Antitumor Activity

Emerging studies suggest that pyrazolone derivatives possess antitumor properties. Specifically, this compound was found to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Study on Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in nitric oxide production and pro-inflammatory cytokines compared to untreated controls. The compound's ability to inhibit the NF-kB pathway was also noted as a critical mechanism behind its anti-inflammatory effects .

Evaluation of Antitumor Activity

A recent study evaluated the cytotoxic effects of various pyrazolone derivatives on human cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylbutazone | Phenylbutazone | Strong anti-inflammatory and analgesic |

| Ampyrone | Ampyrone | Analgesic with mild anti-inflammatory properties |

| 4-(4-Aminobutyl)-5-phenyldihydropyrazol | 4-(4-Aminobutyl) | Neuroprotective and cardiovascular effects |

Eigenschaften

IUPAC Name |

4-(3-aminopropyl)-5-phenyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-8-4-7-10-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVHCMQHEROZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.